2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid
Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid is an organic compound with the molecular formula C18H25NO4 It is a derivative of norleucine, featuring a benzyloxycarbonyl (Cbz) protecting group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid typically involves the protection of the amino group of norleucine with a benzyloxycarbonyl group. The process can be summarized as follows:
Protection of the Amino Group: Norleucine is reacted with benzyl chloroformate in the presence of a base such as sodium bicarbonate or triethylamine. This reaction forms the benzyloxycarbonyl-protected norleucine.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amino acid.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as trifluoroacetic acid can be used to remove the benzyloxycarbonyl group.
Major Products Formed
Hydrolysis: Yields the free amino acid, norleucine.
Oxidation: Produces oxo derivatives of the compound.
Substitution: Results in the formation of new derivatives with different protecting groups or functional groups.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Serves as a building block for the synthesis of modified amino acids and peptides for biological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the protecting group, the free amino acid can participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-2-methylhexanoic acid: A similar compound with a different substitution pattern on the hexanoic acid chain.
2-{[(Benzyloxy)carbonyl]amino}-2-oxo-4-phenylbutane-1-diazonium: Another derivative with a different functional group.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid is unique due to its specific structure and the presence of the benzyloxycarbonyl protecting group. This makes it particularly useful in peptide synthesis and other applications where selective protection of the amino group is required.
Properties
IUPAC Name |
5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(2)8-9-13(14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGMLYODRBTQRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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